molecular formula C18H28N4O6 B1330338 L-Serine, L-lysyl-L-tyrosyl- CAS No. 72829-55-1

L-Serine, L-lysyl-L-tyrosyl-

Cat. No.: B1330338
CAS No.: 72829-55-1
M. Wt: 396.4 g/mol
InChI Key: SQRLLZAQNOQCEG-KKUMJFAQSA-N
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Description

L-Serine, L-lysyl-L-tyrosyl- is a tripeptide composed of three amino acids: L-serine, L-lysine, and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each of the constituent amino acids plays a unique role in the structure and function of the tripeptide.

Scientific Research Applications

L-Serine, L-lysyl-L-tyrosyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in neuroprotection and as a precursor for bioactive peptides.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

L-serine exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination and exert other neuroprotective effects on neurological injury .

Future Directions

L-serine has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The high significance of this review lies in its emphasis on the therapeutic potential of using L-serine as a general treatment for numerous CNS diseases and injuries . It is crucial to develop new effective neuroprotective drugs and approaches targeted to the heterogeneous nature of CNS injury and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-lysyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: L-serine is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (L-lysine) is coupled using a coupling reagent such as HBTU or DIC.

    Repetition: The process is repeated for L-tyrosine.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like L-Serine, L-lysyl-L-tyrosyl- often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The use of protective groups and coupling reagents is optimized to ensure high yield and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-lysyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.

Major Products

    Oxidation: Dityrosine, oxidized lysine derivatives.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Acylated or alkylated peptide derivatives.

Comparison with Similar Compounds

Similar Compounds

    L-Serine, L-lysyl-L-isoleucyl-: Similar tripeptide with isoleucine instead of tyrosine.

    L-Serine, L-lysyl-L-phenylalanine-: Contains phenylalanine instead of tyrosine.

    L-Serine, L-lysyl-L-glutamine-: Glutamine replaces tyrosine in the tripeptide.

Uniqueness

L-Serine, L-lysyl-L-tyrosyl- is unique due to the presence of tyrosine, which can undergo specific oxidative reactions and participate in unique interactions with proteins. This makes it particularly useful in studies involving oxidative stress and protein interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLLZAQNOQCEG-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276322
Record name L-Serine, L-lysyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72829-55-1
Record name L-Serine, L-lysyl-L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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